5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-9-7-11(12(16)17)14-15(9)10-5-3-8(13)4-6-10/h3-7H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALCENAOAOYPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and aromatization. Ethyl 3-oxopentanoate serves as the β-ketoester, providing the ethyl group (C5) and carboxylic acid precursor (C3). 4-Fluorophenylhydrazine introduces the N1-substituent. Key parameters include:
Table 1: Knorr Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 68 | 98.5 |
| Temperature (°C) | 90 | 72 | 99.2 |
| Catalyst (HCl conc.) | 1 M | 75 | 99.5 |
Halogenation and Cross-Coupling Strategy
This two-step approach, inspired by patented methodologies, involves halogenation at C4 followed by Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group.
Intermediate Synthesis: 4-Bromo-5-ethyl-1H-pyrazole-3-carboxylic Acid
The pyrazole core is functionalized via electrophilic bromination:
Suzuki-Miyaura Coupling
The brominated intermediate undergoes coupling with 4-fluorophenylboronic acid:
Table 2: Cross-Coupling Performance
| Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Isomer Purity (%) |
|---|---|---|---|
| 4-Fluorophenyl | 5 | 78 | 99.8 |
| 4-Fluorophenyl | 3 | 65 | 98.2 |
Grignard Carbonation for Carboxylic Acid Installation
Adapting a protocol from CN111303035A, the carboxylic acid group is introduced via CO2 insertion into a Grignard intermediate.
Synthesis of 5-Ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl Chloride
Grignard Exchange and CO2 Quenching
Table 3: Carbonation Efficiency
| Grignard Reagent | Temperature (°C) | CO2 Source | Yield (%) |
|---|---|---|---|
| iPrMgCl·LiCl | −5 | Dry ice | 83 |
| EtMgBr | 0 | Bubble | 68 |
Regiochemical Challenges and Isomer Mitigation
The positional isomerism inherent to pyrazole synthesis necessitates stringent control:
Directed Metalation Strategies
Chromatographic Resolution
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Steps | Waste Index |
|---|---|---|---|
| Knorr Synthesis | 1200 | 3 | 18 |
| Cross-Coupling | 2400 | 5 | 32 |
| Grignard Carbonation | 1800 | 4 | 25 |
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrazole-3-carboxylic acid derivatives differ primarily in substituents at the 1-, 4-, and 5-positions. Below is a comparative analysis:
Key Observations :
- Lipophilicity: The ethyl group in the target compound increases lipophilicity compared to the unsubstituted analog (206.18 g/mol vs.
- Electronic Effects : Chlorine and fluorine substituents (e.g., in ) enhance electron-withdrawing properties, while methoxy groups (e.g., 11j in ) donate electrons, altering reactivity and binding affinities.
- Steric Effects : Bulky substituents like 2,4-dichlorophenyl () may hinder rotational freedom, affecting molecular conformation.
Physicochemical Properties
Acidity and Solubility :
Thermal Stability :
- Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) exhibit higher thermal stability, as evidenced by melting points (e.g., 184–186°C for sulfamoylphenyl analogs in ).
Biological Activity
5-Ethyl-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1175877-84-5) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C12H11FN2O2
- Molecular Weight : 234.23 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethyl group and a fluorophenyl moiety, which may influence its biological interactions.
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. Specifically, compounds similar to this compound have demonstrated efficacy in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Key Findings :
- A study highlighted that certain pyrazole derivatives showed potent COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, suggesting that the structural modifications in pyrazoles enhance their selectivity and potency against inflammation-related pathways .
- The compound's anti-inflammatory effects were evaluated using carrageenan-induced edema models in rats, demonstrating significant reductions in paw swelling compared to controls .
Analgesic Activity
In addition to anti-inflammatory effects, some derivatives of pyrazole have been reported to exhibit analgesic properties. The mechanism often involves the inhibition of pain pathways mediated by COX enzymes and other inflammatory mediators.
Research Insights :
- In vivo studies have shown that specific pyrazole derivatives can reduce pain responses significantly, with some compounds outperforming standard analgesics like diclofenac .
Case Study 1: COX Inhibition
A series of experiments assessed the COX inhibitory potential of various pyrazole derivatives, including this compound. The results indicated:
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.034 | 344.56 |
| Compound B | 0.052 | 353.8 |
| This compound | TBD | TBD |
This table illustrates the comparative effectiveness of this compound relative to others in terms of COX inhibition.
Case Study 2: Safety Profile
Histopathological analyses conducted on animal models treated with pyrazole derivatives showed minimal degenerative changes in vital organs, suggesting a favorable safety profile for compounds like this compound when used at therapeutic doses .
Q & A
Basic Research Question
- ¹H-NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂), 4-fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and pyrazole protons (δ ~6.5–7.0 ppm).
- IR : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹), C=O (~1700 cm⁻¹), and C–F bonds (~1100–1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole core and substituents .
What strategies optimize synthetic yield and purity for this compound?
Advanced Research Question
- Reaction Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity of intermediates.
- Catalysis : Employ coupling agents like EDCI/HOBt for carboxylic acid activation during ester hydrolysis.
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (e.g., ethanol/water) to isolate high-purity crystals. Purity should be validated via elemental analysis (C, H, N within ±0.4%) .
How does the 4-fluorophenyl substituent influence biological activity compared to other aryl groups?
Advanced Research Question
The 4-fluorophenyl group enhances metabolic stability and target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. Comparative studies on analogs (e.g., 4-chlorophenyl or 3-trifluoromethylphenyl) show that 4-fluorophenyl derivatives exhibit improved analgesic and anti-inflammatory activity with reduced ulcerogenic potential. These findings are attributed to fluorine’s ability to modulate pKa and membrane permeability .
How can crystallographic data resolve ambiguities in molecular geometry?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example:
- Pyrazole Ring : Planar geometry with C–C bond lengths of ~1.38–1.42 Å.
- Carboxylic Acid Group : Dihedral angles between the pyrazole ring and COOH group (~5–10°) indicate conjugation.
- 4-Fluorophenyl Orientation : Substituent coplanarity (torsion angle <10°) suggests π-π stacking potential. SC-XRD data should be cross-validated with DFT calculations for electronic structure insights .
How can researchers address discrepancies in reported pharmacological data?
Advanced Research Question
Discrepancies in IC₅₀ or efficacy values may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO concentration). Standardize protocols using controls like indomethacin for anti-inflammatory studies.
- Structural Isomerism : Verify regiochemistry (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) via NOESY NMR.
- Metabolic Stability : Use hepatic microsome assays to compare in vitro vs. in vivo half-lives .
What computational methods predict the compound’s reactivity and target interactions?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) or cannabinoid receptors. Fluorine atoms often enhance binding to hydrophobic pockets.
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with analgesic activity.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction sites (e.g., nucleophilic attack at the pyrazole C-4 position) .
What challenges arise in characterizing metabolic stability?
Advanced Research Question
- Phase I Metabolism : Use LC-MS to identify hydroxylation or demethylation products in liver microsomes.
- Glucuronidation : Incubate with UDP-glucuronosyltransferase to detect conjugated metabolites.
- Species Variability : Compare human vs. rodent metabolic profiles to prioritize analogs for preclinical testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
